
(R)-3-Amino-1-phenyl-propan-1-OL
Übersicht
Beschreibung
(R)-3-Amino-1-phenyl-propan-1-OL, commonly known as R-APAP, is an important organic compound with various applications in synthetic chemistry and biochemistry. R-APAP is a chiral compound, meaning it has two enantiomers, or mirror images, that have different properties. It is an important reagent in organic synthesis, and is also used in the synthesis of pharmaceuticals, pesticides, and other compounds. Additionally, R-APAP is a key component of many enzymes and proteins, and plays an important role in biochemical processes.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications : One study describes new pharmacologically valuable derivatives of 1-phenoxy-3-amino-propane-2-ol, which includes (R)-3-Amino-1-phenyl-propan-1-OL, for treating heart diseases and possessing beta-adrenalytic or anti-arrhythmic properties (Griffin, 2001).
Enzymatic Synthesis of Polyamines : A study explores the synthesis of multifunctional polycationic polyamines from 3-amino-propan-1-ol, relevant in drug and gene delivery. This method, using horse liver alcohol dehydrogenase, shows broad applicability for various amino alcohols (Cassimjee et al., 2012).
Synthesis of Antidepressant Intermediates : Research demonstrates the use of 3-amino-3-phenylpropan-1-ol derivatives in enzymatic resolution processes, particularly in synthesizing the antidepressant (S)-dapoxetine (Torre et al., 2006).
Chemical Synthesis and Catalysis : A study utilized a series of amino alcohols derived from (R)-1-phenylethylamine, including compounds analogous to this compound, in the enantioselective addition of diethylzinc to aldehydes, demonstrating their role in catalysis (Asami et al., 2015).
Synthesis of Antimicrobial Agents : The compound has been used in the synthesis and characterization of substituted phenyl azetidines, which have potential as antimicrobial agents (Doraswamy & Ramana, 2013).
Antifungal Drug Development : A derivative of this compound was used in the synthesis of antifungal agents with activity against Candida albicans and Aspergillus fumigatus (Guillon et al., 2009).
Dendrimer Synthesis for Biological Studies : The compound has been used in the synthesis of poly(ether imine) dendrimers for biological studies, illustrating its non-toxic nature and potential for biological applications (Krishna et al., 2005).
Eigenschaften
IUPAC Name |
(1R)-3-amino-1-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIYHIOQVWTXII-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

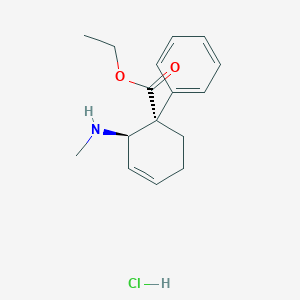
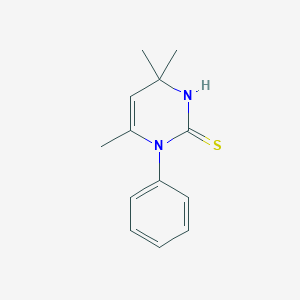
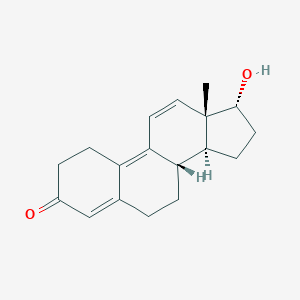
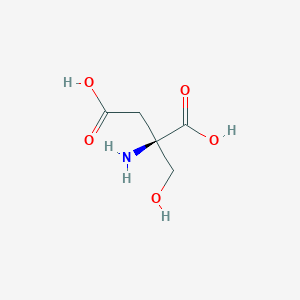
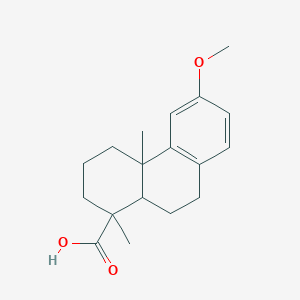
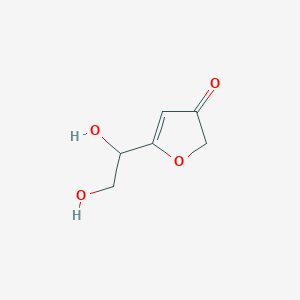





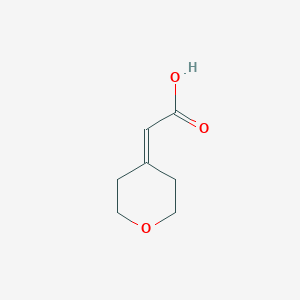
![(2S,3R,4S,5R)-6-[(2S,3R,4R,5R)-2-carboxy-6-[(2S,3R,4R,5R,6S)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B164684.png)
